molecular formula C14H27NO5S B1445765 Methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester CAS No. 917342-28-0

Methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester

Cat. No. B1445765
CAS RN: 917342-28-0
M. Wt: 321.44 g/mol
InChI Key: VJAZODDQBCCEBS-UHFFFAOYSA-N
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Description

Methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester, abbreviated as MTBE-C6, is an ester compound derived from methanesulfonic acid and trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl alcohol. It is a colourless liquid with a boiling point of 178-180°C and a melting point of -27°C. MTBE-C6 has a wide range of applications in the scientific and research fields.

Scientific Research Applications

Overview of Methanesulfonic Acid Derivatives in Research

Genetic Effects of Ethyl Methanesulfonate (EMS)

EMS, a related compound, has shown mutagenic effects across various genetic test systems, indicating its use in genetic studies and understanding mutation mechanisms (Sega, 1984).

Utility and Safety of Sulfonic Acid Salts

Sulfonic acid salts, including those derived from methanesulfonic acid, play a critical role in the pharmaceutical industry. Their safety, regulatory concerns, and strategies to minimize potential genotoxic impurities have been extensively reviewed, highlighting their importance in drug development and safety assessments (Elder & Snodin, 2009).

Control and Analysis of Alkyl Esters of Alkyl and Aryl Sulfonic Acids

This research focuses on the regulatory guidelines and scientific literature concerning the control and analysis of potential genotoxic impurities in active pharmaceutical ingredients (APIs), emphasizing the significance of accurate analytical methods in ensuring the safety and efficacy of pharmaceuticals (Elder, Teasdale, & Lipczynski, 2008).

Application in Methane Utilization and Conversion

Studies have explored the biotechnological applications of methanotrophs (bacteria that use methane as a carbon source) in producing valuable products from methane. This research highlights the potential of using methane, a simple and abundant gas, as a raw material for producing a variety of chemicals and fuels through biological processes (Strong, Xie, & Clarke, 2015).

Biochemical Analysis

Biochemical Properties

Methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester plays a significant role in biochemical reactions, particularly in the synthesis of dipeptides. It interacts with various enzymes and proteins, facilitating the formation of amide bonds without the need for additional bases . The compound’s tert-butoxycarbonyl group provides steric hindrance, which can influence its reactivity and interaction with other biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, potentially impacting processes such as cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular activity. Its unique structure allows it to interact with specific proteins, modulating their function and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability over time. Its effects on cellular function can change with prolonged exposure. Studies have shown that the compound can degrade over time, leading to potential long-term effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes .

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO5S/c1-14(2,3)20-13(16)15-12-7-5-11(6-8-12)9-10-19-21(4,17)18/h11-12H,5-10H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAZODDQBCCEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester
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Methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester
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Methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester
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Methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester
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Methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester
Reactant of Route 6
Methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester

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